molecular formula C13H14N2O3S2 B7679625 N-(3,5-dimethylphenyl)-2-(1,3-thiazol-2-ylsulfonyl)acetamide

N-(3,5-dimethylphenyl)-2-(1,3-thiazol-2-ylsulfonyl)acetamide

Cat. No.: B7679625
M. Wt: 310.4 g/mol
InChI Key: UNRGGLZWAGNSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2-(1,3-thiazol-2-ylsulfonyl)acetamide, commonly known as DMTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a pharmacological tool. DMTA is a member of the sulfonylurea class of compounds, which are known to have hypoglycemic effects.

Mechanism of Action

DMTA inhibits the activity of SUR1, which is a component of the KATP channel. The KATP channel is responsible for regulating insulin secretion in pancreatic beta cells. When the channel is closed, the cell membrane is depolarized, leading to the release of insulin. DMTA inhibits the activity of SUR1, which keeps the KATP channel open, leading to the depolarization of the cell membrane and the release of insulin.
Biochemical and Physiological Effects:
DMTA has been shown to have hypoglycemic effects in animal models. It has also been shown to improve neurological outcomes in animal models of stroke and epilepsy. DMTA has been shown to have a low toxicity profile, making it a promising pharmacological tool for further research.

Advantages and Limitations for Lab Experiments

One advantage of using DMTA in lab experiments is its specificity for SUR1. This allows for the selective inhibition of the KATP channel, which can help to elucidate the role of the channel in various physiological processes. However, a limitation of using DMTA in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on DMTA. One area of interest is its potential use in treating neurological disorders such as epilepsy and stroke. Another area of interest is its potential use in treating diabetes. Additionally, further research is needed to elucidate the mechanism of action of DMTA and its potential off-target effects. Finally, the development of more soluble analogs of DMTA could improve its pharmacological properties and make it a more useful tool for research.

Synthesis Methods

The synthesis of DMTA involves the reaction of 3,5-dimethylphenyl isothiocyanate with 2-aminothiazole in the presence of a base. The resulting product is then reacted with chloroacetyl chloride to yield DMTA. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

DMTA has been studied for its potential use as a pharmacological tool in various scientific research applications. It has been shown to inhibit the activity of sulfonylurea receptor 1 (SUR1), which is a component of the ATP-sensitive potassium (KATP) channel. This inhibition leads to the depolarization of the cell membrane, which can trigger insulin secretion in pancreatic beta cells. DMTA has also been studied for its potential use in treating neurological disorders such as epilepsy and stroke.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(1,3-thiazol-2-ylsulfonyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-9-5-10(2)7-11(6-9)15-12(16)8-20(17,18)13-14-3-4-19-13/h3-7H,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRGGLZWAGNSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CS(=O)(=O)C2=NC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.